2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and fused with isoxazole and oxadiazole rings. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with the benzamide core: The final step involves the coupling of the synthesized heterocyclic rings with a benzamide derivative, often facilitated by coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may impart different chemical and biological properties.
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-triazol-2-yl)benzamide: The presence of a triazole ring can lead to variations in reactivity and biological activity.
2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-pyrazol-2-yl)benzamide: The pyrazole ring substitution can affect the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4O3/c13-6-1-2-7(8(14)5-6)10(19)16-12-18-17-11(20-12)9-3-4-15-21-9/h1-5H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNVYYGFIFDERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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